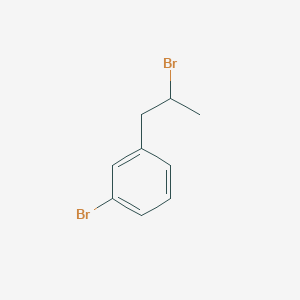

1-Bromo-3-(2-bromopropyl)benzene

Description

Structure

3D Structure

Properties

CAS No. |

23430-37-7 |

|---|---|

Molecular Formula |

C9H10Br2 |

Molecular Weight |

277.98 g/mol |

IUPAC Name |

1-bromo-3-(2-bromopropyl)benzene |

InChI |

InChI=1S/C9H10Br2/c1-7(10)5-8-3-2-4-9(11)6-8/h2-4,6-7H,5H2,1H3 |

InChI Key |

JMZJZQSKBJTMFX-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC(=CC=C1)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Considerations for 1 Bromo 3 2 Bromopropyl Benzene

De Novo Synthesis Approaches

The creation of the target molecule, 1-Bromo-3-(2-bromopropyl)benzene, from basic starting materials involves a multi-step process. A logical synthetic strategy would first construct the aryl-propyl scaffold and then introduce the bromine atoms at the desired positions.

Friedel-Crafts Alkylation Pathways for Aryl-Propyl Scaffolds

The Friedel-Crafts reaction is a fundamental method for attaching alkyl groups to an aromatic ring. name-reaction.commasterorganicchemistry.comnih.gov This electrophilic aromatic substitution reaction is pivotal in forming the carbon-carbon bond between the benzene (B151609) ring and the propyl group. masterorganicchemistry.comfiveable.me

A plausible approach to forming the propyl side chain on a benzene ring is through the Friedel-Crafts alkylation of benzene with a suitable three-carbon alkylating agent. One common method involves the use of an alkyl halide, such as 1-chloropropane (B146392) or 1-bromopropane, in the presence of a Lewis acid catalyst. masterorganicchemistry.comlibretexts.orgyoutube.com However, a significant challenge with primary alkyl halides is the potential for carbocation rearrangement. masterorganicchemistry.comlibretexts.org The initially formed primary carbocation can rearrange to a more stable secondary carbocation, leading to the formation of an isopropyl group on the benzene ring (cumene) as a major byproduct instead of the desired n-propyl group. quora.com

To circumvent this, Friedel-Crafts acylation followed by reduction offers a more controlled route. For instance, the acylation of benzene with propanoyl chloride and a Lewis acid catalyst yields propiophenone. The ketone can then be reduced to an alkyl group via methods like the Clemmensen (using zinc-mercury amalgam and hydrochloric acid) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reduction, affording n-propylbenzene without rearrangement. youtube.com

Another potential precursor for introducing the propyl group is propylene (B89431) oxide. The reaction of benzene with propylene oxide, catalyzed by a Lewis acid like aluminum chloride, has been investigated. Under strictly anhydrous conditions, this reaction yields 2-phenylpropanol. mdma.ch This secondary alcohol could then potentially be converted to the corresponding bromide.

The reaction conditions for Friedel-Crafts alkylation typically involve the use of a Lewis acid catalyst and are often carried out at elevated temperatures in a suitable solvent. numberanalytics.com The choice of solvent can also influence the reaction's outcome. google.com

Table 1: Precursor Selection for Aryl-Propyl Scaffold Formation

| Precursor | Reaction Type | Potential Product(s) | Key Considerations |

| 1-Chloropropane/1-Bromopropane | Friedel-Crafts Alkylation | n-Propylbenzene, Isopropylbenzene | Prone to carbocation rearrangement, leading to isopropylated byproducts. masterorganicchemistry.comlibretexts.orgquora.com |

| Propanoyl Chloride | Friedel-Crafts Acylation | Propiophenone | No rearrangement. Requires a subsequent reduction step to form the propyl group. youtube.com |

| Propylene Oxide | Friedel-Crafts Alkylation | 2-Phenylpropanol | Forms a secondary alcohol which requires further functionalization. mdma.ch |

Lewis acids are essential catalysts in Friedel-Crafts reactions, as they assist in generating the electrophilic carbocation from the alkylating agent. name-reaction.comwikipedia.orgmt.com Common Lewis acid catalysts include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), boron trifluoride (BF₃), tin tetrachloride (SnCl₄), and zinc chloride (ZnCl₂). wikipedia.orgnumberanalytics.com Aluminum chloride is a frequently used and potent catalyst for these reactions. fiveable.melibretexts.org

The choice of catalyst can influence the reactivity and selectivity of the alkylation. virginia.edu The reactivity of the haloalkane precursor also plays a role, with reactivity increasing from R-I to R-F. Consequently, the Lewis acids used often have corresponding halogen atoms, such as AlCl₃ for alkyl chlorides and AlBr₃ for alkyl bromides. libretexts.org In industrial applications, solid acid catalysts like zeolites are often employed for their efficiency and ease of separation. wikipedia.org

The mechanism of catalysis involves the Lewis acid accepting a pair of electrons from the halogen of the alkyl halide, which polarizes the C-X bond and facilitates the formation of a carbocation. name-reaction.comyoutube.com This carbocation then acts as the electrophile that is attacked by the aromatic ring. numberanalytics.commt.com

Table 2: Common Lewis Acid Catalysts for Friedel-Crafts Alkylation

| Catalyst | Chemical Formula | Typical Applications |

| Aluminum Chloride | AlCl₃ | Widely used for both alkylation and acylation due to its high activity. fiveable.melibretexts.org |

| Ferric Chloride | FeCl₃ | A common and effective catalyst for alkylation reactions. numberanalytics.com |

| Boron Trifluoride | BF₃ | Often used in combination with a protic acid. nih.gov |

| Tin Tetrachloride | SnCl₄ | A milder Lewis acid, sometimes offering better selectivity. nih.gov |

| Zinc Chloride | ZnCl₂ | A less reactive Lewis acid, suitable for more activated aromatic rings. numberanalytics.com |

Bromination Reactions for Aromatic and Aliphatic Sites

Once the propylbenzene (B89791) scaffold is in place, the next strategic step is the introduction of bromine atoms at both the aromatic ring and the aliphatic side chain. The order and method of these brominations are critical to achieving the desired this compound structure.

Electrophilic aromatic bromination is the standard method for introducing a bromine atom onto the benzene ring. nih.gov The propyl group is an ortho-, para-directing activator. Therefore, direct bromination of propylbenzene with molecular bromine (Br₂) and a Lewis acid catalyst like FeBr₃ would yield a mixture of ortho- and para-bromopropylbenzene. quora.comyoutube.com To obtain the meta-substituted pattern of the target molecule, a different strategy is required.

One approach is to introduce a meta-directing group, perform the bromination, and then either remove or convert the directing group. However, a more direct route would be to start with bromobenzene (B47551). The bromine atom is a deactivating but ortho-, para-directing group. Therefore, Friedel-Crafts alkylation of bromobenzene would be expected to yield a mixture of 1-bromo-2-propylbenzene (B2752785) and 1-bromo-4-propylbenzene.

To achieve the desired 1-bromo-3-propylbenzene (B1339706) intermediate, one might consider starting with a different substitution pattern or employing more advanced directing group strategies. However, for the purpose of this outline, we will consider the bromination of propylbenzene and the subsequent separation of isomers.

A variety of brominating agents and conditions have been developed to improve regioselectivity. nih.gov For instance, N-bromosuccinimide (NBS) in the presence of silica (B1680970) gel or in ionic liquids can offer high regioselectivity. nih.gov Other systems like tetraalkylammonium tribromides are effective for para-selective bromination of certain substrates. nih.gov

The introduction of a bromine atom at the second carbon of the propyl side chain (the benzylic position is C1) is typically achieved through a free radical halogenation mechanism. cecri.res.inthemasterchemistry.com This type of reaction is selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical.

N-bromosuccinimide (NBS) is the reagent of choice for benzylic bromination, often used in conjunction with a radical initiator like AIBN (azobisisobutyronitrile) or light (hν) in a non-polar solvent such as carbon tetrachloride (CCl₄). themasterchemistry.comlibretexts.orglibretexts.org Bromine radicals are less reactive and therefore more selective than chlorine radicals, favoring substitution at the benzylic position. themasterchemistry.com

In the case of propylbenzene, the benzylic position is the carbon directly attached to the benzene ring (C1). The target molecule requires bromination at the C2 position. Studies on the halogenation of n-alkylbenzenes have shown that the position of halogenation on the side chain can be influenced by reaction conditions. For instance, the chlorination of boiling n-propylbenzene has been reported to yield primarily the C2-chlorinated product. datapdf.com The bromination of ethylbenzene (B125841) at elevated temperatures also shows a propensity for substitution on the side chain. datapdf.com

Therefore, to achieve bromination at the C2 position of the propyl group in 1-bromopropylbenzene, specific conditions that favor radical substitution at a secondary carbon over the benzylic carbon would be necessary. This might involve careful control of temperature and the choice of radical initiator and solvent. It is important to note that achieving high selectivity for the C2 position over the C1 (benzylic) and C3 positions can be challenging.

Table 3: Bromination Reagents and Their Selectivity

| Reagent | Reaction Type | Typical Selectivity |

| Br₂ / FeBr₃ | Electrophilic Aromatic Substitution | Ortho/Para-directing for activated rings. quora.comyoutube.com |

| N-Bromosuccinimide (NBS) / Light (hν) | Free Radical Halogenation | Highly selective for the benzylic position. themasterchemistry.comlibretexts.org |

| Br₂ (high temperature) | Free Radical Halogenation | Can lead to substitution at various positions on the alkyl side chain. datapdf.com |

Multi-Step Synthetic Sequences and Overall Yield Optimization

The construction of this compound is most practically achieved through a multi-step synthetic sequence. A logical approach commences with a Friedel-Crafts acylation, followed by strategic bromination and reduction steps. The order of these reactions is critical to ensure the desired substitution pattern on the aromatic ring and the propyl side chain.

A plausible synthetic route begins with the Friedel-Crafts acylation of bromobenzene with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield 3'-bromopropiophenone (B130256). tcd.iemasterorganicchemistry.comuni-siegen.de The bromine atom on the starting material is a deactivating but ortho-, para-directing group. However, the acylation of bromobenzene can still proceed, often favoring the para-substituted product due to sterics, but also yielding the meta-isomer. For this synthesis, the meta-isomer is the desired intermediate. tcd.ie

The subsequent step involves the reduction of the ketone functionality in 3'-bromopropiophenone to form 1-bromo-3-propylbenzene. Common reduction methods include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base). youtube.com The choice of reduction method can be influenced by the presence of other functional groups in the molecule.

Finally, the propyl side chain is brominated. To achieve selective bromination at the second carbon of the propyl chain (the benzylic position is the first carbon), free-radical bromination is the method of choice. openstax.orglibretexts.orgmasterorganicchemistry.com The use of N-bromosuccinimide (NBS) with a radical initiator, such as benzoyl peroxide, in a non-polar solvent like carbon tetrachloride, facilitates the selective bromination at the secondary carbon, yielding the target molecule, this compound. openstax.orglibretexts.orglibretexts.org It is important to note that benzylic bromination, which would lead to 1-bromo-3-(1-bromopropyl)benzene, is also a possibility and reaction conditions would need to be carefully controlled to favor the desired isomer. openstax.orglibretexts.org

Purification: Efficient purification of intermediates at each step is crucial to prevent side reactions in subsequent steps.

Reaction Conditions: Optimization of temperature, reaction time, and stoichiometry of reagents can significantly impact the yield and purity of the products.

Catalyst Choice: In the Friedel-Crafts acylation, the choice and amount of Lewis acid can influence the regioselectivity and prevent side reactions. google.com

Table 1: Illustrative Multi-Step Synthesis of this compound

| Step | Reaction | Reagents and Conditions | Key Considerations |

| 1 | Friedel-Crafts Acylation | Bromobenzene, Propanoyl chloride, AlCl₃ | Control of regioselectivity to favor the meta-isomer. tcd.ieuni-siegen.de |

| 2 | Ketone Reduction | 3'-Bromopropiophenone, Zn(Hg), HCl or N₂H₄, KOH | Choice of reduction method to avoid affecting the aryl bromide. youtube.com |

| 3 | Side-Chain Bromination | 1-Bromo-3-propylbenzene, NBS, Benzoyl Peroxide, CCl₄ | Selective bromination at the C2 position of the propyl chain. openstax.orglibretexts.orglibretexts.org |

Functional Group Interconversion Routes to this compound

Alternative synthetic strategies can rely on the interconversion of pre-existing functional groups on a suitably substituted propylbenzene scaffold.

A viable precursor for the target molecule is 1-(3-bromophenyl)propan-2-ol. nih.gov This alcohol can be synthesized, for example, by the reduction of 3'-bromopropiophenone using a reducing agent like sodium borohydride (B1222165) (NaBH₄). The resulting secondary alcohol can then be converted to the corresponding bromide. Standard methods for this transformation include treatment with phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Another functional group interconversion route involves the Finkelstein reaction, where a different halide, such as 1-bromo-3-(2-chloropropyl)benzene, is treated with a bromide salt like sodium bromide in a suitable solvent (e.g., acetone) to yield the desired this compound.

An alternative precursor could be 3-(3-bromophenyl)prop-1-ene. This alkene can be prepared through various olefination reactions. The subsequent addition of HBr across the double bond would lead to the formation of a brominated propyl chain. According to Markovnikov's rule, the bromine atom would add to the more substituted carbon, which in this case is the second carbon of the propyl chain, yielding this compound. However, in the presence of peroxides, the anti-Markovnikov product, 1-bromo-3-(3-bromopropyl)benzene, would be formed. askfilo.comaskfilo.comdoubtnut.com

Table 2: Functional Group Interconversion Approaches

| Precursor | Reaction | Reagents | Product |

| 1-(3-Bromophenyl)propan-2-ol nih.gov | Bromination of Alcohol | PBr₃ or HBr | This compound |

| 1-Bromo-3-(2-chloropropyl)benzene | Finkelstein Reaction | NaBr, Acetone | This compound |

| 3-(3-Bromophenyl)prop-1-ene | Hydrobromination (Markovnikov) | HBr | This compound |

Advanced Synthetic Techniques and Methodological Innovations

Modern synthetic chemistry offers advanced techniques that could potentially be applied to the synthesis of this compound, offering improvements in efficiency and selectivity.

The formation of the aryl-bromide bond (C-Br) can be achieved using modern catalytic systems. While traditional methods often rely on electrophilic aromatic substitution with elemental bromine and a Lewis acid, transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of aromatic rings. researchgate.net Palladium-catalyzed C-H bromination, for instance, could offer a more selective and milder alternative for introducing the bromine atom onto the benzene ring at a specific position, potentially reducing the formation of isomeric byproducts. researchgate.net However, directing the bromination specifically to the meta position of a propyl-substituted benzene ring using these methods can be challenging and may require the use of specific directing groups.

For the alkyl C-Br bond formation, while radical bromination with NBS is a classic and effective method, research into catalytic systems for selective C-H bromination of alkanes is ongoing. These methods could offer milder reaction conditions and improved selectivity.

The second carbon of the propyl chain in this compound is a stereocenter. Therefore, the synthesis of enantiomerically pure or enriched forms of this compound would require stereochemical control during the bromination of the propyl chain.

If the synthesis proceeds through the hydrobromination of an alkene precursor, stereoselective methods for halofunctionalization of alkenes could be employed. The use of chiral catalysts or reagents can induce facial selectivity in the addition of HBr across the double bond, leading to the preferential formation of one enantiomer.

Alternatively, if the synthesis involves the bromination of a chiral alcohol precursor, such as an enantiomerically enriched 1-(3-bromophenyl)propan-2-ol, the stereochemistry can be controlled depending on the reaction mechanism. For instance, reactions proceeding through an Sₙ2 mechanism would result in an inversion of stereochemistry.

Recent advances in stereoselective C-H functionalization could also provide a route to the enantioselective bromination of the propyl chain, although this remains a challenging area of research.

Deuterium (B1214612) Labeling Strategies in Synthetic Studies (e.g., for mechanistic probes)

Deuterium labeling is a powerful tool for elucidating reaction mechanisms, particularly in electrophilic aromatic substitution (EAS) reactions. chem-station.com By replacing hydrogen with its heavier isotope, deuterium, kinetic isotope effects (KIEs) can be measured, providing insight into the rate-determining step of a reaction. chem-station.com

In the context of synthesizing this compound, a key step would likely involve a Friedel-Crafts reaction. To probe the mechanism of this initial acylation or alkylation step on the bromobenzene ring, deuterated starting materials can be employed. A common method for introducing deuterium onto an aromatic ring is through acid-catalyzed hydrogen-deuterium (H/D) exchange. youtube.com For instance, treating bromobenzene with a deuterated acid, such as deuterated sulfuric acid (D₂SO₄) in heavy water (D₂O), can lead to the exchange of aromatic protons for deuterons. youtube.com

The position of deuterium incorporation is governed by the directing effects of the existing substituent. The bromine atom is an ortho-, para-director, meaning deuterium would be expected to incorporate at the positions ortho and para to the bromine atom.

Once the deuterated bromobenzene is synthesized, it can be subjected to the Friedel-Crafts reaction. By analyzing the position and extent of deuterium retention or loss in the product, valuable information about the reaction mechanism can be obtained. For example, if the C-D bond cleavage is part of the rate-determining step, a significant KIE would be observed. chem-station.com

Table 1: Hypothetical Deuterium Labeling Study for Friedel-Crafts Acylation of Bromobenzene

| Entry | Reactant | Labeling Position | Proposed Reaction | Expected Observation for Mechanistic Insight |

| 1 | Bromobenzene-d₅ | All aromatic positions | Friedel-Crafts acylation with propanoyl chloride | Analysis of deuterium content in the product can indicate the relative rates of acylation at different positions. |

| 2 | 4-Deuterio-bromobenzene | Para position | Friedel-Crafts acylation with propanoyl chloride | Comparison of reaction rates with non-deuterated bromobenzene would reveal any KIE for the para position. |

| 3 | 2-Deuterio-bromobenzene | Ortho position | Friedel-Crafts acylation with propanoyl chloride | Comparison of reaction rates with non-deuterated bromobenzene would reveal any KIE for the ortho position. |

Purification and Isolation Methodologies for Research Purity

The synthesis of this compound will likely result in a mixture of the desired product, constitutional isomers, and unreacted starting materials. Therefore, rigorous purification is essential to obtain the compound in a state suitable for research purposes.

Chromatographic Techniques for Separating Isomers and Byproducts

Chromatographic methods are indispensable for the separation of closely related isomers. google.com Given the potential for the formation of various positional isomers during the synthesis of this compound (e.g., 1-Bromo-2-(2-bromopropyl)benzene, 1-Bromo-4-(2-bromopropyl)benzene, and isomers with bromine on different positions of the propyl chain), high-resolution separation techniques are required.

Gas Chromatography (GC): Capillary gas chromatography is a powerful tool for separating volatile isomers. nih.gov The choice of the stationary phase is critical for achieving baseline separation of constitutional isomers of brominated alkylbenzenes. nih.govnih.gov A non-polar or medium-polarity column would likely be employed. Coupled with mass spectrometry (GC-MS), this technique not only separates the isomers but also provides their mass-to-charge ratio, aiding in their identification. usgs.gov

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a versatile technique for isolating pure compounds from a reaction mixture on a larger scale. google.com For the separation of non-polar aromatic compounds like this compound and its isomers, reversed-phase HPLC with a C18 or C8 column is a common choice. A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be used, with the gradient optimized to achieve the best separation.

Table 2: Illustrative Chromatographic Conditions for the Separation of Brominated Alkylbenzene Isomers

| Technique | Column/Stationary Phase | Mobile Phase/Carrier Gas | Detector | Potential Application |

| Gas Chromatography (GC) | 5% Phenyl Polysiloxane (e.g., DB-5) | Helium | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Separation of volatile isomers and byproducts. |

| High-Performance Liquid Chromatography (HPLC) | C18 silica gel (5 µm) | Acetonitrile/Water gradient | UV (e.g., at 254 nm) | Purification of the target compound from less volatile impurities and isomers. |

Distillation and Recrystallization Protocols for Analytical Purity

For the bulk purification of the reaction mixture, traditional techniques like distillation and recrystallization can be employed, particularly to remove impurities with significantly different physical properties.

Fractional Distillation: Positional isomers of disubstituted benzenes often have very close boiling points, making their separation by simple distillation challenging. wikipedia.org However, fractional distillation under reduced pressure can be effective for separating components with a sufficient difference in boiling points. This technique could be used to remove lower-boiling starting materials or higher-boiling side products from the desired this compound.

Recrystallization: If the synthesized this compound is a solid at room temperature, recrystallization can be a highly effective method for achieving analytical purity. The choice of solvent is crucial; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, while the impurities remain soluble at all temperatures or are insoluble even at high temperatures. For a brominated aromatic compound, a mixed solvent system, such as ethanol/water or hexane/ethyl acetate, might be suitable.

Table 3: Hypothetical Purification Protocol for this compound

| Step | Technique | Reagents/Conditions | Purpose |

| 1 | Liquid-Liquid Extraction | Diethyl ether and water | Initial workup to remove water-soluble byproducts and unreacted inorganic reagents. |

| 2 | Fractional Distillation | Reduced pressure (e.g., 1-10 mmHg) | Removal of volatile starting materials and high-boiling impurities. |

| 3 | Column Chromatography | Silica gel, Hexane/Ethyl Acetate gradient | Separation of the target compound from its isomers. |

| 4 | Recrystallization | Ethanol/Water | Final purification to obtain the compound in high purity, if it is a solid. |

Reaction Mechanisms and Reactivity of 1 Bromo 3 2 Bromopropyl Benzene

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution involves the replacement of a hydrogen atom on the benzene (B151609) ring with an electrophile. The existing substituents on the ring, an aromatic bromine atom and a 2-bromopropyl group, determine both the rate of reaction and the position of the incoming electrophile.

The benzene ring in 1-bromo-3-(2-bromopropyl)benzene is substituted with two groups that influence its reactivity towards electrophiles: a bromine atom directly attached to the ring and a 2-bromopropyl group.

Aromatic Bromine Atom: Halogens, including bromine, are considered deactivating groups in the context of electrophilic aromatic substitution. This is due to their strong electron-withdrawing inductive effect (-I effect), which reduces the electron density of the benzene ring, making it less attractive to incoming electrophiles. While bromine can also donate electron density through resonance (+R effect), the inductive effect is dominant for halogens. fiveable.me Consequently, the ring is less reactive than benzene itself.

2-Bromopropyl Group: This substituent is an alkyl group, which is typically activating due to a weak electron-donating inductive effect (+I) and hyperconjugation. However, the presence of an electronegative bromine atom on the secondary carbon of the propyl chain introduces a counteracting electron-withdrawing inductive effect. This effect diminishes the activating nature of the alkyl group.

The combined influence of a deactivating halogen and a weakly activating or slightly deactivating haloalkyl group results in the benzene ring of this compound being significantly less reactive towards electrophilic aromatic substitution than benzene.

Regioselectivity in EAS refers to the position at which the new substituent attaches to the benzene ring. This is directed by the existing substituents.

Directing Effects: Both the bromine atom and the alkyl group are ortho-, para-directors. youtube.com

The bromine atom at position C1 directs incoming electrophiles to positions C2, C4, and C6.

The 2-bromopropyl group at position C3 also directs incoming electrophiles to its ortho positions (C2, C4) and its para position (C6).

Therefore, positions C2, C4, and C6 are all electronically activated for electrophilic attack, while position C5, being meta to both groups, is disfavored.

Steric and Electronic Factors:

Position 2: Ortho to both the bromine and the 2-bromopropyl group. It is electronically favored but may be sterically hindered by the adjacent bulky propyl group.

Position 4: Ortho to the 2-bromopropyl group and para to the bromine atom. This position is also electronically favored, but subject to steric hindrance from the adjacent alkyl group.

Position 6: Para to the 2-bromopropyl group and ortho to the bromine atom. This position is electronically activated and may be the most sterically accessible of the favored positions.

A mixture of products substituted at positions 2, 4, and 6 is expected. The exact product distribution would depend on the size of the electrophile and the specific reaction conditions, with substitution at C4 and C6 often being the most probable outcomes. youtube.com

| Position on Ring | Electronic Effect of Br (at C1) | Electronic Effect of 2-Bromopropyl (at C3) | Combined Electronic Influence | Steric Hindrance | Predicted Reactivity |

|---|---|---|---|---|---|

| C2 | Ortho (Activating) | Ortho (Activating) | Strongly Favored | High | Possible Product |

| C4 | Para (Activating) | Ortho (Activating) | Strongly Favored | High | Major Product |

| C5 | Meta (Deactivating) | Meta (Deactivating) | Disfavored | Low | Minor/No Product |

| C6 | Ortho (Activating) | Para (Activating) | Strongly Favored | Moderate | Major Product |

The mechanism of electrophilic aromatic substitution proceeds through a two-step process involving a resonance-stabilized carbocation intermediate known as a benzenonium ion or arenium ion. msu.edulibretexts.org

Formation of the Benzenonium Ion: The electrophile attacks the π-electron system of the benzene ring, forming a sigma bond and a benzenonium ion. This step is typically the slow, rate-determining step of the reaction. libretexts.org

Deprotonation: A base removes a proton from the sp³-hybridized carbon atom of the benzenonium ion, restoring the aromaticity of the ring and yielding the substituted product. byjus.com

The stability of the intermediate benzenonium ion determines the regioselectivity of the reaction. For this compound, attack at the ortho and para positions (C2, C4, C6) leads to more stable intermediates. This is because the positive charge can be delocalized onto the carbon atoms bearing the substituents.

When the positive charge is on C1, the adjacent bromine atom can stabilize it through resonance by donating a lone pair of electrons.

When the positive charge is on C3, the alkyl group provides stabilization through hyperconjugation.

Attack at the meta position (C5) does not allow for this direct resonance or hyperconjugation stabilization from the substituents, resulting in a less stable intermediate and a much slower reaction rate for meta-substitution. The stability of the benzenonium ion is the reason why ortho- and para-products are predominantly formed. libretexts.org

Nucleophilic Substitution Reactions on Bromine Centers

This compound features two carbon-bromine bonds with markedly different reactivities towards nucleophiles: one at an sp²-hybridized aromatic carbon and one at an sp³-hybridized aliphatic carbon.

The bromine atom attached directly to the benzene ring is generally unreactive towards nucleophilic substitution under standard SN1 or SN2 conditions. libretexts.org

SN2 reactions are unfavorable due to the steric hindrance of the benzene ring, which prevents the required backside attack by the nucleophile.

SN1 reactions are disfavored because they would require the formation of a highly unstable phenyl cation.

Substitution at this position typically requires harsh conditions and proceeds through alternative mechanisms:

Nucleophilic Aromatic Substitution (SNAr): This mechanism involves the addition of a nucleophile to the ring to form a stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. However, the SNAr mechanism is only efficient if there are strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group to stabilize the negative charge of the intermediate. libretexts.orgstackexchange.com Since the 2-bromopropyl group is not a strong electron-withdrawing group, the SNAr pathway is not favored for this molecule.

Elimination-Addition (Benzyne) Mechanism: Under the influence of a very strong base, such as sodium amide (NaNH₂), an elimination reaction can occur to form a highly reactive benzyne (B1209423) intermediate. The nucleophile then adds to the benzyne. This pathway is possible but requires extreme reaction conditions. libretexts.org

The bromine atom on the propyl chain is attached to a secondary carbon, making it a secondary alkyl halide. This site is the primary center for nucleophilic substitution reactions for this molecule. It can react via both SN1 and SN2 mechanisms, and can also undergo elimination reactions (E1 and E2).

SN2 Mechanism: This pathway is favored by strong, non-bulky nucleophiles (e.g., I⁻, CN⁻, OH⁻) in polar aprotic solvents (e.g., acetone, DMSO). The reaction occurs in a single, concerted step involving backside attack by the nucleophile, which leads to an inversion of stereochemistry at the carbon center.

SN1 Mechanism: This pathway is favored by weak nucleophiles (e.g., H₂O, ROH) and polar protic solvents that can stabilize the carbocation intermediate. The reaction proceeds in two steps, with the initial formation of a secondary carbocation. This carbocation is not directly resonance-stabilized by the phenyl ring. The reaction would result in a racemic mixture of products if the starting material were enantiomerically pure.

Elimination Reactions (E1 and E2): Competition from elimination reactions is common for secondary alkyl halides. E2 reactions are favored by strong, sterically hindered bases (e.g., potassium tert-butoxide), while E1 reactions compete with SN1 reactions, particularly at higher temperatures.

The choice of nucleophile, solvent, and temperature determines the predominant reaction pathway.

| Feature | Aromatic Bromine (on Benzene Ring) | Aliphatic Bromine (on Propyl Chain) |

|---|---|---|

| Carbon Hybridization | sp² | sp³ (Secondary) |

| Common Reaction Type | Generally unreactive; possible via Benzyne or SNAr under specific, harsh conditions | SN1, SN2, E1, E2 |

| Favored Conditions for Substitution | Strong base (Benzyne) or strong electron-withdrawing groups present (SNAr) | Varies: Strong nucleophiles/aprotic solvents (SN2); Weak nucleophiles/protic solvents (SN1) |

| Relative Reactivity | Very Low | High |

Comparative Analysis of SN1, SN2, and Aromatic Nucleophilic Substitution (SNAr)

The secondary benzylic bromide in this compound can undergo nucleophilic substitution via both SN1 and SN2 mechanisms. ucalgary.ca The choice between these pathways is influenced by the reaction conditions, such as the nature of the nucleophile, the solvent, and the temperature. masterorganicchemistry.comyoutube.com

SN1 Reaction: This mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. masterorganicchemistry.com The secondary benzylic carbocation formed from this compound is stabilized by resonance with the adjacent benzene ring, making the SN1 pathway favorable. ucalgary.cagla.ac.uk Weak nucleophiles and polar protic solvents promote the SN1 reaction. khanacademy.orgyoutube.com Due to the planar nature of the carbocation intermediate, if the reaction occurs at a chiral center, it typically leads to a racemic mixture of products. masterorganicchemistry.comyoutube.com

SN2 Reaction: This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.com Strong nucleophiles and polar aprotic solvents favor the SN2 pathway. masterorganicchemistry.comkhanacademy.org This reaction results in an inversion of stereochemistry at the reaction center. youtube.com

Aromatic Nucleophilic Substitution (SNAr): The bromine atom directly attached to the benzene ring is significantly less reactive towards nucleophilic substitution than the benzylic bromine. gla.ac.uk SNAr reactions typically require harsh conditions and the presence of strong electron-withdrawing groups on the aromatic ring to proceed. Given the structure of this compound, SNAr is not a favored reaction pathway under typical laboratory conditions. gla.ac.uk

Table 1: Comparison of Nucleophilic Substitution Mechanisms for this compound

| Feature | SN1 | SN2 | SNAr |

|---|---|---|---|

| Substrate | Secondary benzylic halide | Secondary benzylic halide | Aryl halide |

| Mechanism | Two steps, carbocation intermediate masterorganicchemistry.com | One concerted step masterorganicchemistry.com | Two steps, Meisenheimer complex |

| Rate Law | Rate = k[Alkyl Halide] masterorganicchemistry.com | Rate = k[Alkyl Halide][Nucleophile] masterorganicchemistry.com | Rate = k[Aryl Halide][Nucleophile] |

| Nucleophile | Weak nucleophiles favored khanacademy.org | Strong nucleophiles favored masterorganicchemistry.com | Strong nucleophiles required |

| Solvent | Polar protic solvents favored youtube.com | Polar aprotic solvents favored masterorganicchemistry.com | Polar aprotic solvents often used |

| Stereochemistry | Racemization masterorganicchemistry.com | Inversion of configuration youtube.com | Retention of position |

| Reactivity | High due to stable benzylic carbocation ucalgary.ca | Moderate, subject to steric hindrance | Very low under normal conditions gla.ac.uk |

Impact of Steric and Electronic Effects on Reaction Kinetics and Selectivity

Steric and electronic factors significantly influence the rates and outcomes of reactions involving this compound.

Steric Effects: The secondary nature of the benzylic carbon creates some steric hindrance, which can affect the rate of SN2 reactions. Bulky nucleophiles will react more slowly at this site compared to a primary benzylic halide. youtube.com In elimination reactions, the use of a sterically hindered base can influence the regioselectivity of alkene formation. lumenlearning.com

Electronic Effects: The benzene ring exerts a powerful electronic influence. The resonance stabilization of the benzylic carbocation intermediate is a key electronic effect that accelerates SN1 reactions. ucalgary.cagla.ac.uk For SN2 reactions, the adjacent aromatic ring can also increase the reaction rate through resonance effects in the transition state. gla.ac.uk The bromine atom on the benzene ring is an electron-withdrawing group, which can slightly increase the electrophilicity of the benzylic carbon, potentially accelerating SN2 reactions.

Elimination Reactions and Olefin Formation

In the presence of a base, this compound can undergo elimination reactions (dehydrobromination) to form alkenes. byjus.com

Mechanisms of Dehydrobromination (E1 vs. E2)

Similar to nucleophilic substitution, elimination reactions can proceed through two primary mechanisms: E1 and E2. lumenlearning.combyjus.com

E1 Reaction: This is a two-step mechanism that proceeds through the same carbocation intermediate as the SN1 reaction. matanginicollege.ac.in The first step is the formation of the secondary benzylic carbocation, which is the rate-determining step. masterorganicchemistry.com In the second step, a weak base removes a proton from a carbon adjacent to the carbocation, forming a double bond. matanginicollege.ac.in E1 reactions are favored by weak bases and polar protic solvents and often compete with SN1 reactions. lumenlearning.com

E2 Reaction: This is a one-step, concerted mechanism where a strong base removes a proton from a β-carbon while the leaving group on the α-carbon departs simultaneously. masterorganicchemistry.comlibretexts.org This reaction requires an anti-periplanar arrangement of the proton being removed and the leaving group. masterorganicchemistry.commatanginicollege.ac.in E2 reactions are favored by strong, non-nucleophilic bases and are generally preferred for synthetic purposes due to their predictability. masterorganicchemistry.com

Table 2: Comparison of E1 and E2 Elimination Mechanisms

| Feature | E1 Mechanism | E2 Mechanism |

|---|---|---|

| Base Strength | Weak base lumenlearning.com | Strong base required matanginicollege.ac.in |

| Kinetics | Unimolecular, Rate = k[Substrate] matanginicollege.ac.in | Bimolecular, Rate = k[Substrate][Base] matanginicollege.ac.in |

| Mechanism | Two steps, via carbocation matanginicollege.ac.in | Concerted, one step lumenlearning.com |

| Stereochemistry | No specific requirement masterorganicchemistry.com | Requires anti-periplanar geometry matanginicollege.ac.in |

| Competition | Competes with SN1 lumenlearning.com | Competes with SN2 youtube.com |

Regioselectivity of Alkene Product Formation (e.g., Saytzeff vs. Hofmann)

When dehydrobromination can result in more than one alkene product, the regioselectivity is determined by the reaction conditions, particularly the base used.

Saytzeff's Rule: This rule predicts that the major product will be the more substituted (and therefore more stable) alkene. byjus.com This is typically observed when using a small, strong base like ethoxide. iitk.ac.in For this compound, elimination following Saytzeff's rule would favor the formation of 1-(prop-1-en-2-yl)-3-bromobenzene.

Hofmann Rule: This rule predicts that the major product will be the less substituted alkene. masterorganicchemistry.com This outcome is favored when a bulky, sterically hindered base is used, such as potassium tert-butoxide. lumenlearning.combrahmanandcollege.org.in The bulky base has difficulty accessing the more sterically hindered proton required for Saytzeff elimination and instead removes a more accessible proton from the less substituted carbon. masterorganicchemistry.com In the case of this compound, Hofmann elimination would yield 1-(prop-1-en-1-yl)-3-bromobenzene.

Radical Reactions and Related Mechanisms

Free Radical Bromination on the Propyl Chain

While the starting material already contains bromine, further bromination can occur on the propyl chain via a free radical mechanism, typically initiated by light or heat. byjus.com

The benzylic C-H bonds on the propyl chain are significantly weaker than other alkyl C-H bonds due to the resonance stabilization of the resulting benzylic radical. masterorganicchemistry.com This makes the benzylic position the most likely site for hydrogen abstraction by a bromine radical. masterorganicchemistry.com

The mechanism proceeds through the classic three stages of a radical chain reaction: byjus.com

Initiation: Homolytic cleavage of a bromine molecule (Br₂) to form two bromine radicals (Br•).

Propagation: A bromine radical abstracts a benzylic hydrogen from the propyl chain to form a stable benzylic radical and HBr. This radical then reacts with another molecule of Br₂ to form the dibrominated product and a new bromine radical, which continues the chain.

Termination: The reaction is terminated when two radicals combine.

It is important to note that free radical bromination is more selective than chlorination, with a strong preference for the weakest C-H bond. youtube.com Reagents like N-bromosuccinimide (NBS) are often used for benzylic brominations as they provide a low, constant concentration of Br₂, which helps to minimize side reactions. masterorganicchemistry.comlibretexts.org

Radical Coupling Processes and Dimerization (if observed)

While radical reactions involving bromoalkanes are well-established, specific studies detailing the radical coupling and dimerization of this compound are not extensively documented in the reviewed literature. However, the general principles of radical chemistry suggest that the alkyl C-Br bond could be susceptible to homolytic cleavage under radical conditions (e.g., using radical initiators like AIBN or photochemical methods). The resulting 3-(3-bromophenyl)propyl radical could then, in principle, undergo dimerization to form a C24H24Br2 species.

It is important to note that the presence of two bromine atoms introduces complexity. The aryl C-Br bond is generally stronger and less prone to homolytic cleavage than the alkyl C-Br bond. Therefore, radical reactions would likely be selective for the propyl side chain. In the context of borylation reactions, the involvement of radical intermediates has been suggested. For instance, the borylation of (3-bromopropyl)benzene (B42933), a related compound, was inhibited in the presence of radical scavengers like TEMPO, supporting a radical pathway. acs.org This suggests that similar radical processes could be at play with this compound.

Cross-Coupling Reactions Utilizing C-Br Bonds

The presence of two C-Br bonds with different reactivities makes this compound a valuable substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in constructing complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing aryl and vinyl halides. youtube.com For this compound, the aryl C-Br bond is the primary site for these reactions due to its higher reactivity in typical palladium-catalyzed cycles compared to the alkyl C-Br bond.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide. libretexts.org The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product. libretexts.orgharvard.edu The reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base would be expected to selectively form a biaryl product, leaving the alkyl bromide intact for further transformations. nih.govnih.gov The choice of ligands and reaction conditions can be crucial for achieving high selectivity and yields. nih.gov

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. brainly.combeilstein-journals.org In the case of this compound, the aryl bromide would react with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. brainly.com The reaction typically proceeds with the formation of a new carbon-carbon bond at the less substituted carbon of the alkene. brainly.com

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. wikipedia.orglibretexts.org Reacting this compound with a terminal alkyne would yield an alkynylated aromatic compound. researchgate.netorganic-chemistry.org The mild reaction conditions of the Sonogashira coupling make it suitable for complex molecule synthesis. wikipedia.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System (Typical) | Expected Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(0) complex, Base | Biaryl |

| Heck | Alkene | Pd(0) complex, Base | Substituted Alkene |

Borylation reactions introduce a boryl group onto an organic substrate, which can then be used in subsequent cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Recent advancements have focused on the borylation of alkyl halides using copper catalysts. acs.orgacs.org For this compound, the alkyl C-Br bond could potentially undergo borylation.

Studies on the copper-catalyzed borylation of (3-bromopropyl)benzene with bis(pinacolato)diboron (B136004) (B2pin2) have shown excellent yields of the corresponding alkyl boronate ester. acs.orgacs.org These reactions are believed to proceed through a radical mechanism. acs.org The application of such a method to this compound would likely lead to the selective borylation of the propyl side chain, yielding a versatile intermediate with both an aryl bromide and an alkyl boronate ester functionality.

The presence of two bromine atoms with differing reactivities is a key feature of this compound, enabling sequential and site-selective functionalization. The more reactive aryl C-Br bond can be targeted first in palladium-catalyzed cross-coupling reactions. The resulting product, which still contains the alkyl C-Br bond, can then undergo a second transformation, such as a nucleophilic substitution or a subsequent borylation followed by another cross-coupling reaction. acs.org This orthogonal reactivity allows for the controlled and stepwise construction of complex molecules from a relatively simple starting material. The steric hindrance provided by the 2-bromopropyl group can also influence the regioselectivity of reactions on the aromatic ring.

Mechanistic Studies in Model Systems

Detailed mechanistic studies specifically on this compound are scarce in the available literature. However, the reactivity of this compound can be inferred from studies on simpler, related model systems.

The investigation of reaction intermediates and transition states in reactions involving aryl bromides and alkyl bromides provides insight into the likely behavior of this compound.

In palladium-catalyzed cross-coupling reactions , the key intermediates are well-established. The catalytic cycle begins with the oxidative addition of the aryl bromide to the Pd(0) catalyst, forming a Pd(II) intermediate. libretexts.org This is followed by transmetalation with the coupling partner and subsequent reductive elimination to regenerate the Pd(0) catalyst and form the final product. libretexts.org Theoretical studies on similar systems have elucidated the geometries and energies of these intermediates and the transition states connecting them.

For radical reactions , such as the proposed mechanism for copper-catalyzed borylation, the key intermediate would be a radical species. acs.org In the case of this compound, this would likely be the 3-(3-bromophenyl)propyl radical. The stability and subsequent reaction pathways of this radical would determine the final product distribution. Radical clock experiments on similar substrates have been used to confirm the involvement of radical intermediates. acs.org

Kinetic Isotope Effects (KIE) in Mechanistic Elucidation

A comprehensive search of the scientific literature and chemical databases has revealed a notable absence of specific research findings or published data concerning the kinetic isotope effects for reactions involving this compound. Therefore, a detailed discussion of experimentally determined KIE values and their direct application to this specific compound's reaction mechanisms cannot be provided at this time.

However, it is possible to outline the theoretical framework and the types of insights that such studies would offer, were the data available. The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in one of the reactants is replaced by one of its heavier isotopes. libretexts.org This change in rate is a consequence of the difference in the zero-point vibrational energies of the bonds involving the light and heavy isotopes. libretexts.org

For a molecule like this compound, KIE studies would be invaluable in dissecting the mechanisms of its potential reactions, such as nucleophilic substitution or elimination.

Hypothetical Application of KIE to this compound:

To illustrate the potential application of KIE, consider a hypothetical elimination reaction of this compound to form a double bond. This reaction could proceed through different mechanisms, such as an E1 or E2 pathway.

E2 Mechanism: In a concerted E2 elimination, a base removes a proton from the carbon adjacent to the carbon bearing the bromine, and the carbon-bromine bond breaks simultaneously to form a double bond. If the hydrogen being removed is replaced by its heavier isotope, deuterium (B1214612) (D), a primary kinetic isotope effect would be expected. This is because the C-H (or C-D) bond is broken in the rate-determining step of the reaction. The observation of a significant kH/kD value (typically > 2) would provide strong evidence for an E2 mechanism.

E1 Mechanism: In a stepwise E1 mechanism, the carbon-bromine bond breaks first in the rate-determining step to form a carbocation intermediate. The base then removes a proton in a subsequent, faster step. In this case, replacing the hydrogen with deuterium would not significantly affect the rate of the reaction, and the resulting kH/kD value would be close to 1. This is known as the absence of a primary kinetic isotope effect and would argue against a mechanism where the C-H bond is broken in the slowest step.

Secondary Kinetic Isotope Effects:

Isotopic substitution at positions not directly involved in bond breaking can also influence reaction rates, leading to secondary kinetic isotope effects. For instance, if the hydrogen on the carbon bearing the bromine in this compound were replaced with deuterium, a secondary KIE could be observed. The magnitude and direction of this effect could provide information about the change in hybridization at that carbon in the transition state, helping to distinguish between, for example, SN1 and SN2 substitution mechanisms.

While no specific data exists for this compound, the principles of KIE remain a fundamental tool for mechanistic investigation in organic chemistry. Future research on this compound would undoubtedly benefit from such studies to provide a more complete picture of its reactivity.

Advanced Spectroscopic and Structural Elucidation Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the number and types of atoms and their connectivity.

A ¹H NMR spectrum of 1-Bromo-3-(2-bromopropyl)benzene would be expected to show distinct signals for each unique proton environment. The chemical shift (δ) of these signals, their integration (relative number of protons), and their splitting pattern (multiplicity) due to spin-spin coupling with neighboring protons would be key to assigning the structure.

Aromatic Protons: The benzene (B151609) ring has four protons. Due to the substitution pattern (at positions 1 and 3), they would appear in the aromatic region, typically between δ 7.0 and 7.6 ppm. The exact shifts and multiplicities would depend on the electronic effects of the bromo and 2-bromopropyl substituents. One would expect complex splitting patterns (e.g., doublet, triplet, doublet of doublets) reflecting their coupling with each other.

Propyl Chain Protons:

The methine proton (-CH(Br)-) would be significantly deshielded by the adjacent bromine atom, likely appearing as a multiplet in the region of δ 4.0-4.5 ppm. It would be split by the adjacent methylene (B1212753) and methyl protons.

The methylene protons (-CH₂-) attached to the benzene ring would likely appear as a doublet of doublets around δ 2.8-3.2 ppm, split by the methine proton.

The terminal methyl protons (-CH₃) would be the most shielded of the propyl chain, appearing as a doublet around δ 1.5-1.8 ppm, split by the methine proton.

Predicted ¹H NMR Data for this compound

| Predicted Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | 7.0 - 7.6 | Multiplets | 4H |

| -CH(Br)- | 4.0 - 4.5 | Multiplet | 1H |

| Ar-CH₂- | 2.8 - 3.2 | Doublet of Doublets | 2H |

This table represents predicted values and would require experimental verification.

A ¹³C NMR spectrum provides information on the carbon framework of a molecule. Each unique carbon atom gives a distinct signal.

Aromatic Carbons: Six signals would be expected for the benzene ring carbons in the region of δ 120-145 ppm. The carbons directly attached to the bromine atom (C1) and the propyl group (C3) would have distinct chemical shifts. The C-Br carbon would be shifted downfield to around δ 122 ppm, while the C-propyl carbon would be around δ 140-145 ppm. The other four aromatic carbons would also show distinct signals based on their positions relative to the substituents.

Propyl Chain Carbons:

The methine carbon (-CH(Br)-) would be found around δ 50-60 ppm.

The methylene carbon (-CH₂-) attached to the ring would be in the δ 35-45 ppm range.

The methyl carbon (-CH₃) would be the most upfield, around δ 20-25 ppm.

Predicted ¹³C NMR Data for this compound

| Predicted Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-Br | ~122 |

| Aromatic C-C₃H₆Br | 140 - 145 |

| Aromatic C-H | 125 - 135 |

| -CH(Br)- | 50 - 60 |

| Ar-CH₂- | 35 - 45 |

This table represents predicted values and would require experimental verification.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). fishersci.ca For this compound, COSY would show correlations between adjacent aromatic protons and, crucially, between the protons of the propyl chain (-CH₂-CH(Br)-CH₃), confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton and carbon atoms. sigmaaldrich.com It would be used to definitively assign which proton signal corresponds to which carbon signal. For instance, the proton signal predicted at δ 4.0-4.5 ppm would show a correlation to the carbon signal at δ 50-60 ppm, confirming the -CH(Br)- group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically two or three bonds). sigmaaldrich.com This is vital for confirming the connection of the substituents to the benzene ring. For example, the methylene protons of the propyl group (δ ~2.8-3.2 ppm) would show a correlation to the aromatic C3 carbon (δ ~140-145 ppm) and other nearby aromatic carbons, confirming the attachment point of the propyl chain.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule.

Molecular Ion Peak: this compound has the chemical formula C₉H₁₀Br₂. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance. Therefore, the molecular ion (M⁺) peak would appear as a characteristic cluster of peaks due to the presence of two bromine atoms. The expected peaks would be at m/z 276 (both ⁷⁹Br), 278 (one ⁷⁹Br, one ⁸¹Br), and 280 (both ⁸¹Br), with a relative intensity ratio of approximately 1:2:1.

Fragmentation Pattern: The fragmentation would be driven by the weakest bonds and the formation of stable carbocations.

Loss of a bromine radical (·Br) from the propyl chain would be a favorable fragmentation, leading to a significant peak at m/z 197/199.

Benzylic cleavage is common. Cleavage of the C-C bond between the methylene group and the methine group would lead to a tropylium-like ion or other stable fragments. For instance, a fragment corresponding to the bromobenzyl cation could appear at m/z 169/171.

Loss of the entire propyl chain is also possible.

Predicted Major Fragments in EI-MS of this compound

| m/z Value | Predicted Identity | Notes |

|---|---|---|

| 276, 278, 280 | [C₉H₁₀Br₂]⁺ | Molecular ion peak cluster (M⁺) |

| 197, 199 | [C₉H₁₀Br]⁺ | Loss of one Br radical |

| 171 | [C₉H₁₁]⁺ | Loss of two Br radicals |

This table represents predicted values and would require experimental verification.

High-Resolution Mass Spectrometry (HRMS) can measure the mass of an ion with very high accuracy (typically to four or five decimal places). This allows for the determination of the exact elemental composition of the ion. For this compound, HRMS would be used to confirm the molecular formula.

Calculated Exact Mass: The monoisotopic mass of C₉H₁₀⁷⁹Br₂ is calculated to be 275.9149 Da.

Experimental Measurement: An HRMS experiment would aim to measure this exact mass. A measured value within a few parts per million (ppm) of the calculated value would provide strong evidence for the proposed molecular formula, distinguishing it from other potential formulas with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the fragmentation pathways of ions, providing detailed structural information. For this compound, MS/MS analysis would involve the selection of the molecular ion ([M]+•) or a protonated molecule ([M+H]+), which is then subjected to collision-induced dissociation (CID) to generate a series of fragment ions. The resulting spectrum offers a fingerprint of the molecule's structure.

The fragmentation of this compound is expected to be influenced by the presence of two bromine atoms and the alkyl chain. The bromine isotopes (79Br and 81Br) have nearly equal natural abundance, which results in a characteristic isotopic pattern for bromine-containing ions, where the M+2 peak is of similar intensity to the M peak. youtube.com This pattern is a key identifier for fragments that retain one or both bromine atoms. acs.org

The primary fragmentation pathways likely involve:

Benzylic Cleavage: A common fragmentation for alkylbenzenes is the cleavage of the bond beta to the aromatic ring. For this compound, this would lead to the formation of a stable tropylium-like ion or a benzyl (B1604629) cation. Cleavage of the C-C bond in the propyl side chain would result in the loss of a CH3 radical to form an ion at m/z corresponding to the loss of 15 Da, or the loss of a C2H5 radical.

McLafferty Rearrangement: If a gamma-hydrogen is available on the propyl chain, a McLafferty rearrangement can occur, leading to the elimination of a neutral propene molecule and the formation of a radical cation of 1-bromo-3-vinylbenzene.

Loss of Bromine: The C-Br bonds can cleave, leading to the loss of a bromine radical (Br•). The loss of one Br radical from the molecular ion would be a prominent fragmentation pathway. Subsequent loss of the second Br radical could also occur at higher energies. The fragmentation of n-butylbenzene, a related structure, shows that at low energy, competitive dissociation pathways occur, while at higher energy, consecutive dissociations take place. core.ac.uk

Ring Fragmentation: At higher collision energies, the aromatic ring itself may fragment, although this is generally less favored than side-chain fragmentation or loss of the halogen.

A generalized model for fragmentation can predict various rearrangement pathways that might not be immediately obvious, highlighting the complexity of ion chemistry in the gas phase. chemrxiv.org

Table 1: Predicted Key Fragmentation Pathways for this compound

| Precursor Ion | Fragmentation Process | Resulting Fragment Ion/Radical | Notes |

| [C₉H₁₀Br₂]⁺• | Loss of CH₃• (methyl radical) | [C₈H₇Br₂]⁺ | From cleavage of the propyl chain |

| [C₉H₁₀Br₂]⁺• | Loss of Br• (bromine radical) | [C₉H₁₀Br]⁺ | Likely a dominant pathway |

| [C₉H₁₀Br]⁺ | Loss of Br• (bromine radical) | [C₉H₁₀]⁺ | Consecutive fragmentation |

| [C₉H₁₀Br₂]⁺• | Benzylic cleavage (loss of C₂H₄Br•) | [C₇H₆Br]⁺ | Formation of a bromobenzyl-type cation |

| [C₉H₁₀Br₂]⁺• | McLafferty Rearrangement | [C₇H₆Br]⁺• + C₂H₄ | Requires accessible γ-hydrogen |

Application in Differentiating Isomeric Forms

Mass spectrometry is a crucial tool for differentiating between isomeric forms of molecules, which often exhibit subtle differences in their fragmentation patterns. lcms.czchegg.com For this compound, isomers could include those with different substitution patterns on the benzene ring (e.g., 1-Bromo-2-(2-bromopropyl)benzene or 1-Bromo-4-(2-bromopropyl)benzene) or isomers with bromine on a different carbon of the propyl side chain (e.g., 1-Bromo-3-(1-bromopropyl)benzene or 1-Bromo-3-(3-bromopropyl)benzene).

The differentiation relies on the fact that the stability of the resulting fragment ions can be dependent on the original positions of the substituents.

Positional Isomers on the Aromatic Ring: The relative positions of the bromo and bromopropyl groups on the benzene ring can influence the fragmentation pathways, particularly those involving interactions between the two substituents or rearrangements involving the aromatic ring. While electron ionization (EI) mass spectra of positional isomers can be very similar, subtle differences in the relative abundances of fragment ions can be used for differentiation. nih.gov For example, ortho effects, where adjacent substituents interact during fragmentation, can lead to unique fragment ions not seen in meta or para isomers.

Isomers of the Alkyl Chain: The position of the bromine atom on the propyl side chain will significantly alter the fragmentation pattern.

1-Bromo-3-(1-bromopropyl)benzene: With the bromine at the benzylic position, the loss of the Br radical from this position would be highly favored, leading to a very stable secondary benzylic carbocation.

This compound: Cleavage of the C-C bond between the first and second carbon of the propyl chain (benzylic cleavage) would be a major pathway.

1-Bromo-3-(3-bromopropyl)benzene: This isomer would likely show a characteristic loss of C₃H₆Br• or fragmentation involving the terminal bromine.

By coupling gas chromatography (GC) with mass spectrometry (GC-MS), isomers can often be separated chromatographically before they enter the mass spectrometer, simplifying their individual analysis. nih.govnih.gov When chromatographic separation is incomplete, the unique fragmentation patterns observed in MS/MS experiments become essential for unambiguous identification. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a widely used analytical technique that probes the vibrational modes of molecules. compoundchem.commsu.edu When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the frequencies of its natural vibrations, such as the stretching and bending of its chemical bonds. compoundchem.com This results in an IR spectrum, which is a plot of absorbance (or transmittance) versus frequency (or wavenumber). The spectrum serves as a molecular fingerprint and is highly effective for identifying the functional groups present in a compound. msu.edu

For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to the vibrations of the substituted benzene ring and the aliphatic propyl chain containing a carbon-bromine bond.

Characteristic Vibrational Modes of Brominated Aromatic and Aliphatic Groups

The vibrational frequencies in an IR spectrum are determined by the masses of the bonded atoms and the strength of the bonds connecting them. msu.edu Heavier atoms and weaker bonds vibrate at lower frequencies.

Aromatic Group Vibrations:

C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring typically appear at wavenumbers just above 3000 cm⁻¹.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring result in a series of peaks, often of variable intensity, in the region of 1600-1450 cm⁻¹.

C-H Bending (Out-of-Plane): The out-of-plane bending vibrations of the aromatic C-H bonds are particularly diagnostic for the substitution pattern of the benzene ring. For a 1,3-disubstituted (meta) benzene, strong absorption bands are expected in the 900-860 cm⁻¹ and 810-750 cm⁻¹ regions.

Aromatic C-Br Stretching: The stretching vibration of the bond between a bromine atom and the aromatic ring carbon (C-Br aromatic) is expected to appear at lower frequencies, typically in the 1075-1030 cm⁻¹ range, although this can be difficult to assign definitively.

Aliphatic Group Vibrations:

C-H Stretching: The stretching vibrations of the C-H bonds in the aliphatic propyl group will appear just below 3000 cm⁻¹, in the 2960-2850 cm⁻¹ range. msu.edu

C-H Bending: The bending (scissoring, rocking, wagging) vibrations of the CH, CH₂, and CH₃ groups in the propyl chain occur in the 1470-1350 cm⁻¹ region. libretexts.org

Aliphatic C-Br Stretching: The stretching vibration of the bond between a bromine atom and an aliphatic carbon (C-Br aliphatic) is characterized by a strong absorption at a low wavenumber. Due to the heavy mass of the bromine atom, this peak typically falls in the 690-515 cm⁻¹ range. spectroscopyonline.com The exact position can help distinguish between primary, secondary, and tertiary alkyl bromides.

Table 2: Expected IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic | 3100-3000 | Medium to Weak |

| C-H Stretch | Aliphatic (CH, CH₂, CH₃) | 2960-2850 | Strong |

| C=C Stretch | Aromatic Ring | 1600-1450 | Medium to Weak |

| C-H Bend | Aliphatic (CH₂, CH₃) | 1470-1350 | Medium |

| C-H Bend (Out-of-Plane) | 1,3-Disubstituted Benzene | 900-860 & 810-750 | Strong |

| C-Br Stretch | Aliphatic | 690-515 | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. rsc.org By diffracting a beam of X-rays off the ordered lattice of a single crystal, a diffraction pattern is generated. Mathematical analysis of this pattern allows for the calculation of the electron density distribution within the crystal, from which the positions of individual atoms, bond lengths, and bond angles can be determined with high accuracy. docbrown.info

For a compound like this compound, obtaining a suitable single crystal would allow for the unambiguous confirmation of its molecular structure, including the substitution pattern on the benzene ring and the conformation of the bromopropyl side chain in the solid state. nih.gov

Analysis of Molecular Conformation and Packing in Crystalline States

The data from X-ray crystallography provides not only the structure of a single molecule but also reveals how multiple molecules arrange themselves to form the crystal lattice. This arrangement, known as crystal packing, is governed by intermolecular forces.

Molecular Conformation: The analysis would reveal the torsion angles within the bromopropyl side chain, defining its specific spatial orientation relative to the benzene ring. For related bromomethyl-substituted benzenes, it has been observed that the C-C-C-Br torsion angles often result in the C-Br bond being positioned nearly perpendicular to the plane of the aromatic ring. znaturforsch.com

Crystal Packing and Intermolecular Interactions: The packing of this compound molecules in the crystal would be significantly influenced by halogen bonding (Br···Br interactions) and weak C-H···Br hydrogen bonds. znaturforsch.com Studies on similar brominated aromatic compounds have shown that Br···Br contacts are a dominant factor in determining the packing motif, often forming recognizable patterns like chains or polygons of bromine atoms. znaturforsch.com The distances of these Br···Br contacts are typically shorter than the sum of the van der Waals radii, indicating an attractive interaction. The crystal structure could reveal a layered or a more complex three-dimensional packing arrangement, depending on the interplay of these weak interactions. znaturforsch.com

Table 3: Typical Structural Parameters from X-ray Crystallography for Related Compounds

| Parameter | Bond Type | Typical Value | Reference |

| Bond Length | Aromatic C-C | 0.139 nm | docbrown.info |

| Bond Length | Aliphatic C-C | 0.154 nm | docbrown.info |

| Bond Length | Aromatic C-Br | ~0.190 nm | - |

| Bond Length | Aliphatic C-Br | ~0.194 nm | - |

| Bond Angle | Aromatic C-C-C | 120° | docbrown.info |

| Intermolecular Contact | Br···Br | 3.7 - 4.0 Å | znaturforsch.com |

(Note: Specific values for the title compound require experimental determination.)

Applications of 1 Bromo 3 2 Bromopropyl Benzene in Advanced Organic Synthesis Research

As a Versatile Synthetic Intermediate

The presence of two distinct carbon-bromine bonds allows 1-Bromo-3-(2-bromopropyl)benzene to serve as a multifaceted building block in organic synthesis. The aryl bromide is amenable to a variety of transition-metal-catalyzed cross-coupling reactions, while the alkyl bromide is susceptible to nucleophilic substitution and elimination reactions.

Building Block for Poly-Substituted Benzene (B151609) Derivatives

The synthesis of polysubstituted benzenes requires careful strategic planning, particularly concerning the order of reactions and the directing effects of substituents already present on the aromatic ring. fiveable.meopenstax.org In this compound, the benzene ring is substituted with a bromine atom and a 2-bromopropyl group. Both of these substituents influence the regioselectivity of subsequent electrophilic aromatic substitution (EAS) reactions.

Directing Effects : The bromine atom is a deactivating, ortho-, para-director. The alkyl group (2-bromopropyl) is an activating, ortho-, para-director. youtube.com The positions of these groups (1 and 3) create a complex directing landscape for incoming electrophiles. The activating effect of the alkyl group would likely dominate, directing new substituents to the 2-, 4-, and 6-positions. However, steric hindrance from the bulky 2-bromopropyl group might disfavor substitution at the 2-position. youtube.com

This interplay of electronic and steric effects can be harnessed to synthesize specific isomers of trisubstituted benzene derivatives, which are valuable precursors for pharmaceuticals, agrochemicals, and materials science. Planning a synthetic route using this intermediate involves a retrosynthetic approach, where the target molecule dictates the sequence of substituent introduction. openstax.org

Precursor for Carbon-Carbon Bond Forming Reactions

The two C-Br bonds in this compound provide two reactive sites for the formation of new carbon-carbon bonds, a cornerstone of modern organic synthesis.

Aryl C-Br Bond : The bromide attached directly to the benzene ring is an ideal handle for transition-metal-catalyzed cross-coupling reactions. These reactions are highly efficient for creating C(sp²)–C(sp²) and C(sp²)–C(sp) bonds.

Alkyl C-Br Bond : The secondary alkyl bromide can also participate in certain cross-coupling reactions, typically under different catalytic systems designed for C(sp³)–C(sp²) bond formation. rsc.org More commonly, it serves as an electrophilic site for reaction with carbon nucleophiles like Grignard reagents or organolithiums.

The differential reactivity allows for selective functionalization. For instance, a Suzuki-Miyaura coupling could be performed at the aryl bromide position under palladium catalysis, leaving the alkyl bromide intact for a subsequent nucleophilic substitution. nih.gov

| Reactive Site | Reaction Type | Typical Reagents | Bond Formed |

|---|---|---|---|

| Aryl Bromide | Suzuki-Miyaura Coupling | Ar'B(OH)₂, Pd catalyst, Base | C(sp²)–C(sp²) |

| Aryl Bromide | Heck Coupling | Alkene, Pd catalyst, Base | C(sp²)–C(sp²) |

| Aryl Bromide | Sonogashira Coupling | Terminal Alkyne, Pd/Cu catalyst, Base | C(sp²)–C(sp) |

| Alkyl Bromide | Nucleophilic Substitution | R-MgX (Grignard), R-Li | C(sp³)–C(sp³) |

| Alkyl Bromide | Kumada Coupling | Ar'MgBr, Ni or Pd catalyst | C(sp³)–C(sp²) |

Synthesis of Complex Heterocyclic Systems

While direct academic studies utilizing this compound for heterocyclic synthesis are not extensively documented, its structure is well-suited for such applications. Halogenated aromatic compounds are common precursors for building fused heterocyclic rings like benzofurans, indoles, and quinolines. quimicaorganica.orgrsc.org

A plausible strategy would involve a selective reaction at one of the bromine positions to introduce a nucleophilic group (e.g., -OH, -NH₂, -SH). Subsequent intramolecular cyclization onto the other C-Br bond or a nearby position on the ring would form the heterocyclic system. For example, conversion of the alkyl bromide to an alcohol, followed by an intramolecular Williamson ether synthesis or a Buchwald-Hartwig type C-O coupling with the aryl bromide, could potentially yield a dihydrofuran-fused ring system. Such intramolecular cyclizations are a powerful tool for constructing complex molecules from simple, appropriately functionalized precursors. quimicaorganica.org

In the Development of Novel Reagents and Catalysts

Beyond its role as a synthetic intermediate, this compound can serve as a precursor for creating specialized reagents and catalyst ligands for organic and organometallic chemistry.

Precursor for Organometallic Reagents (e.g., Grignard Reagents, Organolithiums)

Organometallic reagents, particularly Grignard and organolithium reagents, are potent nucleophiles and strong bases widely used in synthesis. masterorganicchemistry.com They are typically prepared by the reaction of an organic halide with magnesium or lithium metal. utexas.educhemguide.co.ukwikipedia.org The presence of two C-Br bonds in this compound offers the possibility of selective metallation.

Due to the higher bond dissociation energy and more C(sp²) character of the aryl C-Br bond compared to the alkyl C(sp³) C-Br bond, reaction conditions can often be tuned for selectivity. For instance, Grignard reagent formation might be initiated preferentially at the more reactive alkyl bromide position under carefully controlled temperatures. Conversely, halogen-metal exchange using reagents like n-butyllithium often occurs more readily at the aryl bromide position. The ability to selectively generate a nucleophilic center at either the aryl or alkyl portion of the molecule would create highly specific and valuable organometallic reagents for further synthetic transformations.

| Target Reagent | Method | Typical Conditions | Reactive Site |

|---|---|---|---|

| Alkyl Grignard | Magnesium Insertion | Mg(0), Et₂O or THF, controlled temp. | Alkyl C-Br |